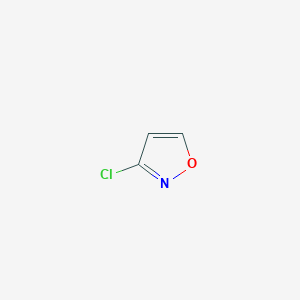

3-Chloro-1,2-oxazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-chloro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGDQWFWJDYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499695 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73028-29-2 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of the 1,2-oxazole Heterocyclic Scaffold

The 1,2-oxazole, also known as isoxazole, is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. semanticscholar.orgtandfonline.comijpsonline.com This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities. ijpsonline.comresearchgate.netmdpi.com The arrangement of the heteroatoms imparts a unique electronic distribution, making the 1,2-oxazole ring metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. semanticscholar.orgnih.gov

The versatility of the oxazole core allows for substitution at its carbon positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. researchgate.net This adaptability has led to the development of 1,2-oxazole derivatives with applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents. ijpsonline.comresearchgate.net The inherent biological activities and the synthetic accessibility of the 1,2-oxazole ring system continue to make it a subject of intense academic and industrial research. semanticscholar.orgtandfonline.com

Table 1: Selected Pharmacological Activities of 1,2-Oxazole Derivatives

| Pharmacological Activity | Example Application |

|---|---|

| Antibacterial | Inhibition of bacterial cell wall synthesis. vulcanchem.com |

| Anticancer | Inhibition of enzymes like tyrosine kinase. mdpi.com |

| Anti-inflammatory | Inhibition of COX-2 enzymes. mdpi.com |

| Antiviral | As a core component in antiviral compounds. researchgate.net |

Research Context of Halogenated Five-membered Heterocycles

Halogenated heterocycles are organic compounds containing a ring structure with at least one heteroatom and one or more halogen substituents. The introduction of a halogen atom, such as chlorine, into a five-membered heterocyclic ring like 1,2-oxazole dramatically influences the molecule's properties and reactivity. msu.edumdpi.com

From a chemical standpoint, the high electronegativity of the chlorine atom acts as an electron-withdrawing group, which can significantly alter the electron density distribution within the aromatic ring. This electronic perturbation affects the ring's susceptibility to both electrophilic and nucleophilic attack. msu.eduuomus.edu.iq Furthermore, the chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a crucial handle for further molecular elaboration and the synthesis of more complex derivatives. tandfonline.com The position of the halogen on the ring is critical; for instance, in the oxazole ring, the reactivity towards nucleophilic substitution is generally highest at the C-2 position, followed by the C-4 and C-5 positions. semanticscholar.orgtandfonline.com

Scholarly Overview and Research Trajectories for 3-chloro-1,2-oxazole

De Novo Ring Synthesis Strategies for the 1,2-Oxazole Core

The foundational step in obtaining this compound analogues is the construction of the 1,2-oxazole ring itself. Modern synthetic chemistry has developed several sophisticated strategies to achieve this, moving beyond classical methods towards more efficient and versatile approaches.

The [3+2] cycloaddition reaction, a cornerstone of heterocyclic synthesis, is a primary method for forming the 1,2-oxazole ring. rsc.org This reaction typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. rsc.orgvulcanchem.comnih.gov To yield a chloro-substituted oxazole, a chlorinated precursor is essential.

One key strategy involves the use of chlorinated nitrile oxides or chlorinated dipolarophiles. For instance, the reaction of a nitrile oxide with a chloro-substituted alkyne can directly install the chlorine atom at the desired position on the resulting 1,2-oxazole ring. Another approach utilizes chlorinated oxime derivatives, such as hydroximoyl chlorides, which serve as precursors to nitrile oxides. For example, ethyl-2-chloro-2-(hydroxyimino)acetate can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.org

The regioselectivity of the cycloaddition is a critical factor, determining the final substitution pattern of the isoxazole ring. The reaction between a nitrile oxide and a terminal alkyne can lead to two possible regioisomers, 3,5-disubstituted and 3,4-disubstituted isoxazoles. rsc.org The choice of reactants, catalysts, and reaction conditions plays a crucial role in directing the reaction towards the desired isomer. rsc.orgorganic-chemistry.org For example, copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes have been shown to produce 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Table 1: Examples of Cycloaddition Reactions for 1,2-Oxazole Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyimoyl Halides | Alkynes | Mild Base (e.g., NaHCO₃) | Mixture of 3,5- and 3,4-disubstituted isoxazoles | rsc.org |

| Aldehydes / NH₂OH·HCl | Alkenes | Trichloroisocyanuric acid (TCCA), Ultrasound | Substituted Isoxazolines | nih.gov |

| N-hydroximidoyl chlorides | Aldehydes (via enamines) | Triethylamine | 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles | organic-chemistry.org |

To enhance synthetic efficiency, multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful strategies for assembling complex molecules like substituted 1,2-oxazoles from simple precursors in a single operation. researchgate.netresearchgate.net These approaches avoid the isolation of intermediates, thereby saving time, resources, and reducing waste.

Several one-pot methodologies have been developed for the synthesis of isoxazole derivatives. A notable example is a three-component procedure involving a copper(I)-catalyzed cycloaddition between terminal acetylenes and nitrile oxides generated in situ. organic-chemistry.org This method provides a mild and convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org Another versatile approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to furnish isoxazole derivatives. organic-chemistry.org

The Robinson-Gabriel reaction and its variations have also been adapted for the one-pot synthesis of highly functionalized oxazoles, sometimes involving tandem cyclization processes. acs.orgtandfonline.com While many of these reactions produce 1,3-oxazoles, the principles can be extended to the synthesis of the 1,2-oxazole isomer. For instance, a one-pot protocol for synthesizing novel sulfonamide-isoxazoline hybrids involves the in-situ conversion of aldehydes to nitrile oxides, which then undergo 1,3-dipolar cycloaddition with various alkenes. nih.gov

Table 2: Selected One-Pot and Multicomponent Syntheses for Oxazole/Isoxazole Derivatives

| Reaction Type | Components | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Three-Component | Terminal alkyne, Nitrile oxide precursor | Copper(I) | 3,5-Disubstituted isoxazoles | organic-chemistry.org |

| Four-Component | Terminal alkyne, Hydroxylamine, CO, Aryl iodide | Palladium catalyst | Isoxazole derivatives | organic-chemistry.org |

| One-Pot Tandem | Phenylenediamine, 2-hydroxy-1,4-naphthoquinone, Arylglyoxal, Acetonitrile | H₃PW₁₂O₄₀ | Highly functionalized oxazoles | researchgate.nettandfonline.com |

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. mdpi.com These principles aim to reduce the environmental impact of chemical processes by using safer solvents, minimizing waste, and employing energy-efficient methods. mdpi.commdpi.com

In the context of 1,2-oxazole synthesis, green approaches include the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. researchgate.net Iodine-catalyzed, water-mediated, aerobic oxidative C(sp³)-H functionalization of primary amines has been developed as a green methodology for the synthesis of polysubstituted oxazoles. researchgate.net This method avoids the need for toxic peroxides and transition metals. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. mdpi.com For example, a microwave-assisted [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been established for the efficient synthesis of 5-substituted oxazoles. researchgate.net Furthermore, the use of ultrasound activation, as seen in the one-pot synthesis of sulfonamide-isoxazoline hybrids, represents an energy-efficient and environmentally benign approach. nih.gov The development of metal-free catalytic systems is also a key aspect of green chemistry in this field. mdpi.comresearchgate.net

Multicomponent and One-Pot Approaches to Substituted 1,2-Oxazoles

Post-Synthetic Functionalization and Derivatization of 3-Chloro-1,2-oxazoles

Once the this compound core is synthesized, its chemical utility can be expanded through post-synthetic modifications. These reactions allow for the introduction of various functional groups at different positions on the oxazole ring, enabling the fine-tuning of the molecule's properties.

Regioselective halogenation is a crucial tool for the derivatization of the 1,2-oxazole ring. The ability to selectively introduce a halogen atom at a specific position opens up avenues for further transformations, such as cross-coupling reactions.

Direct halogenation of the 1,2-oxazole ring can be achieved using various halogenating agents. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield 3,5-disubstituted 4-haloisoxazoles under mild conditions. organic-chemistry.org This demonstrates the feasibility of introducing a halogen at the C-4 position.

While direct chlorination of the 1,2-oxazole ring is a potential route, achieving high regioselectivity can be challenging. The inherent electronic properties of the ring and the influence of existing substituents dictate the position of electrophilic attack. The chlorine atom already present at the C-3 position in this compound is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution and directs incoming electrophiles to specific positions. Information on the dehalogenation of chloro-1,2-oxazoles is less common in readily available literature, but such transformations are typically achieved through catalytic hydrogenation or with reducing agents.

The functionalization of the C-4 and C-5 positions of the this compound ring is key to creating a diverse library of analogues. Various synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, are employed for this purpose.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forging carbon-carbon bonds at specific positions on heterocyclic rings. organic-chemistry.orgbeilstein-journals.org Complementary methods have been developed for the direct arylation of oxazoles at both the C-5 and C-2 positions with high regioselectivity, utilizing task-specific phosphine ligands to control the outcome. organic-chemistry.orgbeilstein-journals.org While these examples often pertain to 1,3-oxazoles, the underlying principles are applicable to the 1,2-oxazole system.

A highly regioselective bromination at the C-4 position of 5-substituted oxazoles has been reported. orgsyn.org The resulting 4-bromooxazoles are excellent substrates for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C-4 position. orgsyn.org The reactivity of the chlorine atom at the C-3 position can also be exploited. Although it is generally less reactive in nucleophilic substitution reactions than its counterpart in other heterocyclic systems, it can be replaced by other functional groups under specific conditions, further expanding the structural diversity of the resulting compounds. vulcanchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-isoxazole |

| Ethyl-2-chloro-2-(hydroxyimino)acetate |

| 4-toluenesulfonylmethyl isocyanide (TosMIC) |

| Iodine monochloride |

| 4-bromooxazoles |

| 1,2-oxazole |

| 1,3-oxazole |

| Isoxazole |

| 1,2,4-thiadiazole |

| Oxadiazole |

| Pyrazole |

| 1,2,3-triazole |

| 4-halomethyl isomers |

| 4-haloisoxazoles |

| 3,5-disubstituted isoxazoles |

| 3,4-disubstituted isoxazoles |

| 5-substituted oxazoles |

| 2-aryl-4,5-dimethyl-1,3-oxazoles |

| 2-alkyn-1-one O-methyl oximes |

| Sulfonamide-isoxazoline hybrids |

| 2-hydroxy-1,4-naphthoquinone |

| Arylglyoxal |

| Phenylenediamine |

| N-hydroximidoyl chlorides |

| Trichloroisocyanuric acid |

| Hydroxylamine hydrochloride |

| PhI(OAc)₂ |

| TEMPO |

| NCS |

| Et₃N |

| NaHCO₃ |

| H₃PW₁₂O₄₀ |

| Copper(I) |

| Palladium |

| Iodine |

| Bromine |

| Acetonitrile |

| Water |

| Carbon monoxide |

| Aryl iodide |

| Alkyne |

| Alkene |

| Aldehyde |

| Nitrile oxide |

| Hydroxyimoyl chlorides |

| 4-bromooxazoles |

| 3,5-disubstituted 4-halo(seleno)isoxazoles |

| 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles |

| 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles |

| 3-substituted isoxazoles |

| 3,5-disubstituted and 3,4-disubstituted isoxazoles |

Transition Metal-Catalyzed Coupling Reactions for this compound Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C and C-N bonds. For the derivatization of this compound, three of the most powerful and widely used methods are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the introduction of aryl, vinyl, alkynyl, and amino moieties at the C3-position of the oxazole ring, starting from the relatively stable and accessible 3-chloro precursor. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing degradation of the potentially sensitive oxazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide. For this compound, this reaction enables the synthesis of 3-aryl- and 3-vinyl-1,2-oxazoles. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The selection of a suitable phosphine ligand is critical to the success of the coupling, with bulky, electron-rich ligands often providing the best results for less reactive chloro-heterocycles. The base, commonly potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or an organic base, plays a key role in activating the organoboron species. While direct examples on this compound are not extensively documented, conditions developed for other chloro-heterocycles, such as 4-aryl-2-chlorooxazoles and 3-chloroindazoles, provide a strong basis for its application. nih.govacs.orgnih.gov Microwave-assisted protocols have been shown to significantly accelerate these couplings. acs.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Substrate Example | Yield (%) | Ref |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 150 (MW) | 0.25 | 4-Aryl-2-chlorooxazole | 85 | acs.org |

| Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 3-Chloroindazole | 95 | nih.gov |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 18 | 5-Amino-3-bromo-1,2,4-thiadiazole | 75 | nih.gov |

This table presents data from analogous chloro-heterocyclic systems to illustrate typical reaction conditions.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 3-alkynyl-1,2-oxazoles. tcichemicals.comorganic-chemistry.orgwikipedia.org This reaction is unique in its typical use of a dual catalytic system, employing both a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.orglibretexts.org The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the key intermediate for the transmetalation step with the palladium center. wikipedia.org The reaction is carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent. mdpi.com Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Yield (%) | Ref |

| PdCl₂(PPh₃)₂ (0.1) | CuI (0.5) | PPh₃ | Et₃N | Et₃N | RT | Acyl Halides | >90 | mdpi.com |

| Pd(PPh₃)₂Cl₂ (N/A) | CuI (N/A) | PPh₃ | N/A | DMF | 60 | 3-(Prop-2-yn-1-yloxy)-1H-pyrazole | 75-85 | nih.gov |

| Pd(OAc)₂ (2) | - | N,N'-bis(salicylidene) | K₂CO₃ | Isopropanol | RT | Aryl Iodides | 95 | rsc.org |

This table presents data from various systems to illustrate typical Sonogashira reaction conditions, as specific examples for this compound are limited.

Buchwald-Hartwig Amination

For the synthesis of 3-amino-1,2-oxazole derivatives, the Buchwald-Hartwig amination is the premier method for forming a C-N bond between an aryl halide and an amine. wikipedia.orguwindsor.caacs.org This palladium-catalyzed reaction has broad scope, accommodating primary and secondary amines, anilines, and even ammonia surrogates. The catalytic cycle involves the oxidative addition of the chloro-heterocycle to the Pd(0) center, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu), and reductive elimination to yield the aminated product. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and BINAP, has been instrumental in extending the reaction's utility to challenging substrates like aryl chlorides. tcichemicals.comwikipedia.org This methodology has been successfully applied to other amino heterocycles, suggesting its applicability to this compound for creating valuable synthetic intermediates. acs.org

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination

| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Substrate Example | Yield (%) | Ref |

| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | Reflux | 6 | 4-Chlorotoluene | 94 | tcichemicals.com |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 70-100 | 2-17 | Aryl Bromides | >80 | wikipedia.org |

| Pd₂(dba)₃ (1) | P(i-BuNCH₂CH₂)₃N (1-2) | NaOt-Bu | Toluene | 100 | 3-24 | Aryl Chlorides | >90 | researchgate.net |

This table presents data from various systems to illustrate typical Buchwald-Hartwig amination conditions.

Intrinsic Reactivity Profile of the this compound System

The reactivity of the this compound nucleus is dictated by the interplay of the electronegative oxygen and nitrogen atoms within the ring and the electron-withdrawing nature of the C3-chloro substituent.

The 1,2-oxazole ring is an electron-deficient system. The presence of a chlorine atom at the C3 position further enhances the electrophilicity of the ring carbons. Theoretical and experimental studies on related oxazole structures show that the carbon atoms of the ring are key electrophilic centers. semanticscholar.org

The primary electrophilic sites in this compound derivatives are:

C3 Position: The carbon atom bonded to the electronegative chlorine atom is a prime site for nucleophilic attack, leading to substitution reactions.

C5 Position: This position is also susceptible to nucleophilic attack, particularly if it bears other electron-withdrawing groups. In compounds like this compound-5-carbonyl chloride, the carbonyl carbon at C5 is a highly electrophilic center. The electrophilicity at C5 is also noted in related 1,2,4-oxadiazoles, which can influence rearrangement reactions. chim.it

C4 Position: While generally less reactive than C3 and C5, the C4 position can participate in certain reactions.

Table 1: Electrophilic and Nucleophilic Reactivity of Oxazole Ring Positions

| Position | Type of Reactivity | Influencing Factors | Reference |

|---|---|---|---|

| C2 | Nucleophilic Substitution | Most common site for halogen displacement in 1,3-oxazoles. tandfonline.comderpharmachemica.com | tandfonline.comderpharmachemica.com |

| C3 | Nucleophilic Substitution | Activated by the presence of a good leaving group (e.g., Chlorine). | |

| C4 | Electrophilic/Nucleophilic | Generally less reactive; reactivity depends on substituents. tandfonline.compharmaguideline.com | tandfonline.compharmaguideline.com |

| C5 | Electrophilic/Nucleophilic | Site for electrophilic substitution; activated for nucleophilic attack by electron-withdrawing groups. tandfonline.com | tandfonline.com |

While nucleophilic substitution reactions on the parent oxazole ring are generally uncommon, the presence of a halogen atom as a leaving group facilitates such transformations. semanticscholar.orgpharmaguideline.com In this compound, the chlorine atom at the C3 position can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

For instance, in the closely related methyl 3-chloro-1,2-benzoxazole-5-carboxylate, the chloro group can be readily substituted with nucleophiles such as amines or thiols to generate new derivatives. Similarly, this compound-5-carbonyl chloride is noted for its reactivity towards nucleophilic substitution. The reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole with nucleophiles like amines has also been reported, highlighting the susceptibility of the C3-chloro group to displacement. researchgate.net This reactivity pattern is crucial for building more complex molecular architectures based on the 1,2-oxazole scaffold.

Analysis of Electrophilic Sites within the this compound Nucleus

Rearrangement Pathways and Ring Transformations of this compound Derivatives

The 1,2-oxazole ring can undergo several types of rearrangements and ring transformations, often triggered by nucleophiles, light, or heat. These reactions provide pathways to diverse heterocyclic systems.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the chemistry of electron-deficient heterocycles. wikipedia.org While extensively studied in pyrimidines and other azines, ANRORC-type rearrangements have also been observed in chloro-substituted oxadiazoles, which serve as a close model for the reactivity of this compound. chim.itwikipedia.org

The general mechanism proceeds as follows:

Addition of the Nucleophile: A nucleophile, typically a bidentate one like hydrazine or an amide, attacks an electrophilic carbon on the ring (e.g., C5). chim.itnih.gov

Ring Opening: The initial addition leads to the cleavage of a bond within the heterocyclic ring (e.g., the C5-N4 bond in 1,2,4-oxadiazoles), forming an open-chain intermediate. chim.itnih.gov

Ring Closure: The intermediate, now possessing a new nucleophilic site from the original reagent, undergoes an intramolecular cyclization to form a new heterocyclic ring. chim.it

In the case of 3-chloro-1,2,4-oxadiazoles, reaction with allylamine at the C5 position initiates an ANRORC-like rearrangement, which, after elimination of HCl, leads to the formation of a new isoxazolo-pyrimidine system. chim.it This demonstrates the potential for chloro-1,2-oxazole systems to undergo similar transformations, providing a route to novel fused heterocyclic structures.

Table 2: General Steps of the ANRORC Mechanism

| Step | Description | Key Feature | Reference |

|---|---|---|---|

| 1. Addition | A nucleophile attacks an electrophilic carbon of the heterocycle. | Formation of a covalent adduct. | wikipedia.org |

| 2. Ring Opening | The heterocyclic ring cleaves to form an open-chain intermediate. | Often involves cleavage of a C-N or C-O bond. | chim.itnih.gov |

| 3. Ring Closure | Intramolecular cyclization of the intermediate forms a new ring. | The original nucleophile is incorporated into the new ring structure. | chim.itwikipedia.org |

Photochemical stimulation provides the energy to access unique rearrangement pathways for 1,2-oxazoles, typically initiated by the cleavage of the weak N-O bond. chim.it Studies on the photochemistry of 3-chloro-1,2-benzisoxazole, a fused analogue of this compound, provide direct insight into these transformations. researchgate.netuc.pt

When irradiated at low temperatures in an inert matrix, 3-chloro-1,2-benzisoxazole undergoes the following key steps: researchgate.netuc.pt

N-O Bond Cleavage: The primary photochemical event is the homolytic or heterolytic cleavage of the labile N-O bond.

Vinylnitrene Formation: This bond breaking is postulated to form a transient vinylnitrene intermediate. researchgate.net

Rearrangement to Ketenimine: The highly reactive vinylnitrene rapidly rearranges to a more stable N-chloro-ketenimine.

Further Isomerization: The ketenimine can undergo further photoisomerization to other reactive species, such as 2-cyanophenyl-hypochlorite. researchgate.net

A secondary pathway involving the photodetachment of a chlorine atom to form a 2-cyanophenoxyl radical has also been observed. researchgate.netuc.pt These photochemical reactions highlight the rich and complex reactivity of the chloro-1,2-oxazole system under UV irradiation, yielding intermediates that are otherwise difficult to access.

Thermal reactions can induce significant transformations in heterocyclic systems, including ring contractions and expansions. While some 1,2-oxazole systems exhibit considerable thermal stability, other related heterocycles can be thermally converted into oxazoles. uc.pt

Ring Contraction to Form Oxazoles: A notable example is the thermal or base-induced ring contraction of 3,5-dichloro-1,4-oxazin-2-ones. Upon treatment with a nucleophile, these six-membered rings undergo a rearrangement, losing a substituent and contracting to form a five-membered functionalized oxazole ring. rsc.org

Ring Expansion to Form Oxazoles: Conversely, thermally induced ring expansion of 2-acyl-2H-azirines is a known route to oxazoles. For example, methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates rearrange upon heating to yield 4-halo-5-phenyl-1,3-oxazoles in high yield. uc.pt Interestingly, the isomeric 4-chloro-5-phenylisoxazole does not rearrange to the oxazole under the same thermal conditions, indicating the high stability of this particular isoxazole ring. uc.pt

Transformations of Other Heterocycles: High-temperature thermolysis (132-200 °C) of certain 2-(dithiazol-ylideneamino)phenols leads to a ring transformation that produces benzo[d]oxazole-2-carbonitriles. ucy.ac.cy

Computational and Theoretical Chemistry Studies of 3-chloro-1,2-oxazole

Electronic Structure Elucidation and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. Methods like ab initio quantum chemistry and Density Functional Theory (DFT) are instrumental in this regard, offering deep insights into bonding, charge distribution, and molecular orbital energies.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are standard methods for determining the optimized geometry and electronic properties of heterocyclic compounds. DFT, particularly with hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), has been shown to provide results that correlate well with experimental data for similar molecules. nih.govresearchgate.netacs.org

For 3-Chloro-1,2-oxazole, these calculations would predict key structural parameters. Based on studies of related oxazole and isoxazole systems, the molecule is expected to be planar. The chlorine atom at the C3 position acts as an electron-withdrawing group, influencing the bond lengths and charge distribution throughout the ring. DFT calculations for analogous compounds like 5-chloro-2-phenyl-1,3-oxazole-4-carboxamide have shown that the oxazole ring's carbon-nitrogen bonds are typically between 1.28-1.35 Å, and carbon-oxygen bonds are around 1.36-1.38 Å. Similar calculations on the parent oxazole molecule have determined its precise geometry, providing a foundational reference for substituted derivatives. researchgate.net

| Bond | Typical Calculated Bond Length (Å) (Reference Compound: Oxazole) |

| O1–C2 | 1.357 |

| C2–N3 | 1.291 |

| N3–C4 | 1.395 |

| C4–C5 | 1.352 |

| C5–O1 | 1.369 |

| This table presents theoretically calculated bond lengths for the parent oxazole ring, which serve as a baseline for understanding the structure of this compound. Data sourced from a study on oxazole. researchgate.net |

Mulliken population analysis or Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, would elucidate the charge distribution. nih.gov These analyses would likely show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity, and a partial positive charge on the carbon atoms, particularly C3, which is bonded to the electronegative chlorine and adjacent to the nitrogen atom.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. crimsonpublishers.com

Computational studies on analogous molecules like 3-chloro-1,2-benzisothiazole and other heterocyclic systems provide insight into the expected values for these parameters. nih.govcrimsonpublishers.com These calculations help in predicting sites for nucleophilic or electrophilic attack and the molecule's propensity to participate in pericyclic reactions.

| Quantum Chemical Descriptor | Definition | Typical Calculated Value (eV) (Reference Compound: TZP) | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.7608 | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.2462 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.5146 | Chemical stability and reactivity |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.7573 | Resistance to charge transfer |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 5.0035 | Electron-attracting power |

| This table shows representative quantum chemical parameters calculated using DFT (B3LYP/6-31G(d,p)) for a related heterocyclic compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione (TZP). These values illustrate how FMO theory quantifies reactivity. crimsonpublishers.com |

Ab Initio and Density Functional Theory (DFT) Calculations for this compound

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the complex pathways of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them.

Transition state theory allows chemists to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for reactants to transform into products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scispace.com

By mapping the potential energy surface (PES), computational chemists can construct a detailed energy profile for a reaction, charting the energy changes as reactants evolve through transition states and intermediates to form products. This profiling is crucial for understanding reaction kinetics and thermodynamics.

A study on the photochemical isomerization of methyl 4-chloro-5-phenylisoxazole-3-carboxylate to its corresponding oxazole derivative showcases this capability. acs.org Researchers used DFT calculations to map the PES, identifying the stable conformers of the reactant and the energetic pathways leading to photoproducts. The calculations revealed low energy barriers for conformational changes and confirmed the involvement of specific intermediates. For this compound, a similar mapping could predict its most stable conformation and the energy profiles for reactions such as thermal rearrangements or cycloadditions.

Transition State Analysis for this compound Reactions

Excited-State Dynamics and Photochemical Reaction Predictions for this compound

The interaction of molecules with light can lead to photochemical reactions that are often inaccessible through thermal pathways. Computational methods, including Time-Dependent DFT (TD-DFT), are essential for studying excited electronic states and predicting photochemical outcomes.

The photochemistry of isoxazoles is well-studied and often involves isomerization to oxazoles. acs.org Computational studies on substituted chloroisoxazoles have confirmed that this photoisomerization proceeds through the formation of azirine and nitrile-ylide intermediates upon UV irradiation. acs.org It is highly probable that this compound would follow a similar photochemical pathway.

Furthermore, dynamic simulations on the parent oxazole molecule have explored its excited-state decay mechanisms. researchgate.net These studies show that upon excitation, the S2 state undergoes an ultrafast decay characterized by the ring-opening of the five-membered ring through cleavage of the O–C bond. researchgate.net This suggests a likely photochemical fate for this compound would involve the initial breaking of the weak N-O bond, a characteristic feature of the 1,2-oxazole ring system, leading to reactive intermediates. uc.pt The presence of the chlorine atom could influence the specific pathways and quantum yields of these photochemical processes.

Predictive Modeling for Structure-Reactivity Relationships in this compound Derivatives

Predictive modeling, particularly through the development of Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR), has become an indispensable tool in modern chemistry. These computational methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their resulting reactivity or biological activity. researchgate.netchemistryjournal.net For this compound derivatives, such models are crucial for forecasting chemical behavior, guiding the synthesis of novel compounds, and screening for potential applications in pharmaceuticals and materials science without exhaustive experimental work. researchgate.netchemrxiv.org

The fundamental principle of these models lies in the use of molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. chemrxiv.org For this compound derivatives, key descriptors often include quantum-mechanically derived properties that shed light on the electronic nature of the molecule. chemrxiv.orgnih.gov These can consist of:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. irjweb.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

Electrostatic Potentials: Molecular Electrostatic Potential (MESP) maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule, which are crucial for predicting sites of reaction. nih.gov

Machine learning algorithms, including random forests and neural networks, are frequently employed to build robust predictive models from these descriptors. princeton.eduresearchgate.net These models are trained on a dataset of known compounds and their experimentally determined reactivities or activities. Once validated, they can be used to predict the properties of new, unsynthesized derivatives. For example, a QSRR model could predict the rate of a nucleophilic substitution reaction at the C3 position by correlating it with the calculated LUMO energy and electrostatic charge on the carbon atom for a series of derivatives with different substituents.

The following table provides a hypothetical example of how molecular descriptors could be used in a QSRR model to predict the relative reactivity of various this compound derivatives.

Table 1: Hypothetical QSRR Data for Substituted this compound Derivatives

| Derivative (Substituent at C5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Score |

|---|---|---|---|---|

| -H | -7.5 | -1.2 | 6.3 | 5.5 |

| -CH3 (Electron-Donating) | -7.2 | -1.1 | 6.1 | 6.0 |

| -NO2 (Electron-Withdrawing) | -8.1 | -2.0 | 6.1 | 7.8 |

| -OCH3 (Electron-Donating) | -7.1 | -1.0 | 6.1 | 6.2 |

| -CN (Electron-Withdrawing) | -8.0 | -1.9 | 6.1 | 7.5 |

This table is for illustrative purposes to demonstrate the concept of a QSRR model.

Detailed Research Findings

While specific QSRR models exclusively for this compound are not broadly published, studies on related halogenated heterocycles provide significant insights into the methodologies and their predictive power. Computational studies often focus on a key reaction step, such as the oxidative addition in cross-coupling reactions, which is highly dependent on the electronic structure of the heteroaryl halide. baranlab.orgrsc.org

For instance, research on other azoles has successfully used machine learning to predict reaction yields based on descriptors derived from the reactants and products. chemrxiv.orgprinceton.edu In one study, the LUMO energy and electrostatic charges of isoxazole additives were identified as critical descriptors for predicting their influence on C-N cross-coupling reactions. princeton.edu Another study on azole derivatives used QSAR models built with associative neural networks to successfully predict anticancer activity, which was later confirmed experimentally. researchgate.net These models help to generate and test hypotheses about reaction mechanisms; for example, identifying that an electrophilic isoxazole might undergo a deleterious side reaction, thus lowering the yield of the desired product. princeton.edu

The table below summarizes findings from computational studies on oxazole and other halogenated heterocycles, which are directly relevant to understanding how predictive models for this compound could be developed and applied.

Table 2: Summary of Relevant Computational and Predictive Modeling Studies

| Derivative Class | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Isoxazole Additives | Random Forest (Machine Learning) | Identified LUMO energy and electrostatic charges as key descriptors for predicting reaction outcomes. The model helped hypothesize a side reaction mechanism. | princeton.edu |

| 1,3-Oxazole Derivatives | QSAR using Associative Neural Networks (ANN) | Developed models showed excellent statistics for predicting anticancer activity, which was validated experimentally. | researchgate.net |

| Carboxylated 1,3-Azoles | Machine Learning with QM-derived descriptors | Predicted amide coupling reaction yields using descriptors like Gibbs free energy (ΔG), HOMO/LUMO energies, and dipole moments. | chemrxiv.orgnih.gov |

| Oxazole Derivatives | Density Functional Theory (DFT) | Calculated global reactivity descriptors (hardness, potential, etc.) and correlated the HOMO-LUMO gap to chemical reactivity. | irjweb.comcdu.edu.au |

| Di-halogenated Oxazoles | Experimental with DFT support | Showed that site-selectivity in Suzuki-Miyaura coupling is dependent on ligands and reaction conditions, sometimes overriding predictions based on simple electronics. | rsc.org |

Advanced Spectroscopic Characterization for Mechanistic Insights into 3-chloro-1,2-oxazole Chemistry

In-Situ Infrared Spectroscopy for Monitoring Reactions of 3-Chloro-1,2-oxazole

In-situ infrared (IR) spectroscopy is a powerful analytical tool for real-time monitoring of chemical reactions involving this compound. cam.ac.uknih.gov This non-destructive technique allows for the direct observation of changes in vibrational frequencies of functional groups, providing insights into reaction kinetics, the consumption of reactants, and the formation of products and intermediates. cam.ac.ukjascoinc.com

The use of attenuated total reflectance (ATR) based IR flow cells has become particularly prominent in continuous flow chemistry. durham.ac.uk This setup allows for the direct analysis of the reaction stream without the need for sample extraction, offering real-time data acquisition. durham.ac.uk For instance, in reactions involving isoxazole derivatives, characteristic IR bands can be monitored to follow the progress of the reaction. The disappearance of bands associated with the starting material and the appearance of new bands corresponding to the product can be tracked over time.

In the context of this compound, specific vibrational modes associated with the C-Cl bond, the C=N stretching, and the N-O stretching of the oxazole ring would be of primary interest. Photochemical studies of related compounds like 3-chloro-1,2-benzisoxazole in low-temperature matrices have successfully used IR spectroscopy to identify and characterize reactive intermediates. researchgate.net For example, the N-O bond cleavage, a common initial step in the photochemistry of isoxazoles, leads to the formation of species with distinct IR signatures. researchgate.net

Table 1: Hypothetical In-Situ IR Data for a Reaction of this compound

| Time (minutes) | Absorbance at ν(C=N) of this compound (cm⁻¹) | Absorbance at ν(C=O) of Product (cm⁻¹) |

| 0 | 1.2 | 0.0 |

| 5 | 0.8 | 0.4 |

| 10 | 0.5 | 0.7 |

| 15 | 0.2 | 1.0 |

| 20 | 0.05 | 1.15 |

This table illustrates how the concentration of reactant and product might change over time as monitored by their characteristic IR absorbances.

NMR Spectroscopy for Elucidating Rearrangement Intermediates of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the transient intermediates formed during the rearrangement of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.

Rearrangements of oxazoles, such as the Cornforth rearrangement, often proceed through acyclic intermediates. rsc.org While these intermediates are typically short-lived, their existence and structure can be inferred through careful NMR studies, sometimes employing low-temperature techniques to increase their lifetime. For example, the rearrangement of 4-carbonyl substituted oxazoles has been studied using NMR spectroscopy to determine the kinetics of the reaction. rsc.org

In the case of this compound derivatives, NMR would be crucial in identifying the structure of rearrangement products. For instance, the transformation of a this compound into a different heterocyclic system would result in significant changes in the chemical shifts and coupling constants of the protons and carbons. The chemical shifts of protons attached to the oxazole ring would be expected in the aromatic region, and their positions would be sensitive to the substitution pattern. Upon rearrangement, these signals would shift to reflect the new electronic and structural environment.

A study on the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide utilized ¹H and ¹³C NMR to confirm the structure of the product. researchgate.net Similarly, the characterization of new 1,3-oxazole derivatives involved detailed NMR analysis to assign the signals of the heterocyclic core and its substituents. mdpi.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Rearrangement Product of a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | d | 8.2 |

| H-5 | 7.50 | t | 7.5 |

| H-6 | 7.92 | t | 7.5 |

| H-7 | 7.65 | d | 8.2 |

| CH₂ | 4.60 | s | - |

This table provides an example of the type of data obtained from ¹H NMR analysis for a substituted aromatic product formed from a rearrangement reaction.

Mass Spectrometry for Tracing Fragmentation Pathways of this compound Derivatives

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For derivatives of this compound, mass spectrometry can provide valuable information for confirming their identity and understanding their stability.

The fragmentation of oxazole rings has been studied in detail. clockss.org Typically, the molecular ion peak is observed, and its fragmentation involves the cleavage of the heterocyclic ring. Common fragmentation pathways for oxazoles include the loss of neutral molecules like CO, HCN, or radicals corresponding to the substituents. clockss.org

For a this compound derivative, the presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). The fragmentation would likely involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), in addition to the cleavage of the oxazole ring.

Studies on the mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives have shown that the fragmentation patterns are highly dependent on the nature of the side chains. scielo.br Similarly, the fragmentation of this compound derivatives would be influenced by the other substituents on the ring. The analysis of these fragmentation pathways helps in the structural confirmation of newly synthesized compounds. nih.govlibretexts.org

Table 3: Plausible Mass Spectrometry Fragmentation Data for a Hypothetical 3-Chloro-5-phenyl-1,2-oxazole

| m/z | Proposed Fragment | Relative Abundance (%) |

| 179/181 | [M]⁺ | 85 |

| 144 | [M - Cl]⁺ | 100 (Base Peak) |

| 116 | [M - Cl - CO]⁺ | 45 |

| 105 | [C₆H₅CO]⁺ | 60 |

| 77 | [C₆H₅]⁺ | 70 |

This table outlines potential fragments and their relative abundances that could be observed in the mass spectrum of a this compound derivative, illustrating how fragmentation analysis aids in structure determination.

Application of 3-chloro-1,2-oxazole As a Synthetic Building Block

Role as a Privileged Scaffold in Complex Heterocycle Synthesis

The 1,2-oxazole (or isoxazole) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of novel therapeutic agents. nih.gov The oxazole core is noted for its metabolic stability and its capacity to participate in hydrogen bonding, which are crucial for molecular recognition and binding interactions with proteins and enzymes.

The introduction of a chlorine atom at the 3-position of the oxazole ring, as in 3-chloro-1,2-oxazole, further enhances its utility as a privileged scaffold. The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the oxazole ring, influencing its reactivity and potential biological activity. This substitution can significantly impact the potency and selectivity of the resulting compounds. For instance, in some contexts, the presence of a chloro substituent has been shown to dramatically improve biological activity, an effect sometimes referred to as the "magic chloro" effect in drug discovery. chemrxiv.org

The versatility of the this compound scaffold is evident in its use for creating libraries of diverse compounds for biological screening. whiterose.ac.uk By serving as a core structure, various functional groups can be introduced through reactions at the chlorine position or other sites on the ring, leading to a wide range of derivatives with potentially diverse pharmacological profiles. clockss.org Research has shown that isoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the importance of this scaffold in drug discovery. nih.govontosight.ai

Precursor for the Construction of Fused and Bridged Ring Systems

This compound serves as a key precursor for the synthesis of more complex and sterically demanding fused and bridged heterocyclic systems. whiterose.ac.uk The reactivity of the chlorine atom allows for its displacement by nucleophiles, a fundamental transformation in building larger molecular frameworks. This reactivity, coupled with reactions involving the oxazole ring itself, provides a powerful toolkit for synthetic chemists.

One common strategy involves the use of this compound derivatives in cyclization reactions. For example, a patent describes the one-step synthesis of 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one using an oxazolo[4,5-b]pyridin-2(3H)-one precursor and N-chlorosuccinimide (NCS), highlighting a method to create fused systems. google.com While this example starts with a related fused system, the underlying principle of using a chloro-substituted oxazole as a key intermediate is a common theme.

The synthesis of fused systems can also be achieved through multi-step sequences. For instance, the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] smolecule.comoxazoles, a class of antimitotic agents, involves the construction of the oxazole ring onto a pre-existing cyclic ketone. acs.org Although this specific example doesn't start with this compound itself, it demonstrates the importance of the chloro-substituted oxazole moiety within the final fused structure, which can be introduced via chlorination with reagents like N-chlorosuccinimide. acs.org The synthesis of benzoxazoles, which are fused bicyclic systems, often involves precursors like 2-aminophenol, but the resulting benzoxazole can be further functionalized, including chlorination, to create versatile intermediates. rsc.org

The construction of bridged ring systems, which are characterized by their three-dimensional structures, can also be envisioned starting from this compound derivatives. The strategic incorporation of functional groups that can participate in intramolecular cyclization reactions would be a key approach.

Utilization in the Synthesis of Diverse Organic Molecules

The utility of this compound extends beyond complex heterocycles to the synthesis of a wide variety of organic molecules. cymitquimica.comfrontierspecialtychemicals.com Its role as a versatile building block is rooted in the reactivity of the chloro-group and the potential for transformations of the oxazole ring itself. smolecule.com

Nucleophilic Substitution Reactions: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. smolecule.com This is a cornerstone of its application in diversifying molecular structures. For example, reactions with amines, alcohols, or thiols can lead to the corresponding substituted oxazoles, each with unique properties and potential applications. clockss.org

Cross-Coupling Reactions: The chloro-substituent also enables participation in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the this compound core to other molecular fragments.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the oxazole ring can undergo ring-opening or rearrangement reactions, providing access to different classes of compounds. smolecule.com These transformations can be strategically employed to generate acyclic or other heterocyclic structures that would be difficult to synthesize through other means.

The following table provides examples of molecules synthesized using chloro-oxazole derivatives as building blocks, illustrating the diversity of accessible structures.

| Starting Material/Intermediate | Reagents/Conditions | Product Class | Reference |

| Oxazolo[4,5-b]pyridin-2(3H)-one | N-Chlorosuccinimide (NCS) | Fused Heterocycle (6-chloro-3H-oxazolo[4,5-b]pyridin-2-one) | google.com |

| Ketones and Nitriles | Iodosobenzene and Trifluoromethanesulfonic acid | Substituted Oxazoles | mdpi.com |

| 2-Aminophenol and Aldehydes | Lead tetraacetate | Fused Heterocycle (2-substituted benzoxazoles) | rsc.org |

| α-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, POCl₃) | Substituted Oxazoles (Robinson-Gabriel synthesis) | mdpi.com |

The synthesis of highly substituted oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis from α-acylamino ketones and iodine(III)-mediated reactions of ketones with nitriles. mdpi.com These methods, while not directly starting from this compound, highlight the general importance of the oxazole core in synthetic chemistry. The resulting oxazoles can then be subjected to chlorination to introduce the reactive handle for further functionalization.

Design and Research of 3-chloro-1,2-oxazole Derivatives in Medicinal Chemistry

Structural Design Principles for Novel 1,2-Oxazole Compounds

The design of new 1,2-oxazole derivatives is often guided by the principle of bioisosterism, where a specific functional group in a known active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or pharmacokinetic profile. drughunter.comresearchgate.net The 1,2-oxazole ring itself is considered a bioisostere for amide and ester groups, offering resistance to hydrolysis by esterases. researchgate.net This strategy aims to improve metabolic stability and other drug-like properties. drughunter.comresearchgate.net

Key design strategies for introducing the oxazole skeleton include:

Bioisosteric Replacement: The 1,2-oxazole ring can serve as a bioisostere for other heterocyclic systems like thiazoles, imidazoles, and triazoles. rsc.org This approach can lead to improved potency, selectivity, and better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. rsc.org For instance, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been shown to increase aqueous solubility and reduce metabolic degradation. nih.govuniversiteitleiden.nlrsc.org

Structural Simplification or Elaboration: Modifying the complexity of the molecule by adding or removing functional groups can fine-tune its interaction with a biological target. The structure of oxazole derivatives allows for various weak interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic effects, which are crucial for binding to enzymes and receptors. tandfonline.comsemanticscholar.org

Conformationally Restricted Analogs: Incorporating the 1,2-oxazole ring can introduce conformational rigidity into a molecule, which can lead to higher binding affinity and selectivity for a specific target.

The unique structure of 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride, which combines both an oxazole and an amine functionality, provides a basis for tailored interactions within biological systems, making it a valuable candidate for further research. smolecule.com

Structure-Activity Relationship (SAR) Investigations of 3-Chloro-1,2-oxazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. tandfonline.com For this compound derivatives, SAR investigations reveal critical insights into the pharmacophoric requirements for various therapeutic targets.

The versatility of the oxazole moiety is a key aspect of its popularity among medicinal chemists. tandfonline.comsemanticscholar.org SAR studies help identify the essential pharmacophores within these compounds that are responsible for their pharmacological activity. tandfonline.comsemanticscholar.org

Key findings from SAR studies of related oxazole derivatives include:

Influence of Substituents: The nature and position of substituents on the oxazole ring significantly impact biological activity. For example, in a series of 3,5-substituted-1,4,2-dioxazoles, derivatives with chloro and dichloro substituents at the 5-position showed potent antiamoebic activity. nih.gov

Role of the Chloromethyl Group: In compounds like 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole, the chloromethyl group at the 5-position is crucial for its biological activity, acting as an electrophilic center that can form covalent bonds with biological targets. vulcanchem.com

Impact of Lipophilicity: The cyclohexyl group at the 3-position of 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole contributes to the compound's lipophilicity, which can affect membrane permeability and hydrophobic interactions with target proteins. vulcanchem.com

Antibacterial Activity: In a series of oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, specific substitutions led to potent anti-staphylococcal activity. derpharmachemica.com The introduction of a 1,3-oxazole ring has been shown to significantly increase the antibacterial and antituberculosis activities of the derived molecules. derpharmachemica.com

The following table summarizes SAR findings for some oxazole derivatives:

| Compound Series | Key Structural Feature | Biological Activity | Reference |

| 3,5-substituted-1,4,2-dioxazoles | Chloro and dichloro substituents at 5-position | Antiamoebic | nih.gov |

| Oxazole-benzamide inhibitors | Specific substitutions on the benzamide ring | Anti-staphylococcal | derpharmachemica.com |

| 1,3-oxazole derivatives | Introduction of the 1,3-oxazole ring | Antibacterial and antituberculosis | derpharmachemica.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes and interaction patterns of this compound derivatives with their biological targets. tandfonline.comresearchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interactions that stabilize the ligand-receptor complex. rroij.comnih.gov

Docking studies on benzo[d]oxazole derivatives with the COX-2 enzyme revealed that these compounds have strong interactions with the enzyme, which is responsible for their anti-inflammatory activity. nih.gov

In a study of oxazole derivatives as potential anti-diabetic agents, docking simulations showed that several derivatives had excellent binding affinity for the PPARγ receptor. rroij.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose and revealing conformational changes that may occur upon ligand binding. tandfonline.comresearchgate.netnih.gov

MD simulations of imidazo[2,1-b]oxazole derivatives as BRAF kinase inhibitors were used to calculate binding free energies and determine the stability of the compounds in the active site. tandfonline.comresearchgate.net

For 1,2,4-oxadiazole-based EGFR inhibitors, MD simulations helped to understand the correlation between non-covalent binding energies and biological activity. nih.gov

The table below presents results from a molecular docking study of oxazole derivatives against the PPARγ receptor. rroij.com

| Ligand | Binding Energy (kcal/mol) | Dock Score |

| 4 | -8.13 | 0.71 |

| 9 | -9.48 | 0.85 |

| 13 | -8.45 | 0.74 |

| 14 | -8.92 | 0.83 |

| 21 | -8.76 | 0.75 |

| Rosiglitazone (Standard) | -9.77 | 0.80 |

These computational approaches not only rationalize experimental findings but also guide the design of new, more potent inhibitors.

Synthetic Exploration of this compound-Based Pharmacophores

The synthesis of this compound and its derivatives is a critical aspect of their development as pharmacophores. Various synthetic strategies have been developed to construct the oxazole ring and introduce the desired substituents.

Common synthetic methods for oxazole derivatives include:

Robinson-Gabriel Synthesis: A classic method for synthesizing oxazoles from α-acylamino ketones. tandfonline.com

Van Leusen Reaction: This method uses tosylmethyl isocyanide (TosMIC) to react with an aldehyde to form the oxazole ring. tandfonline.cominformahealthcare.comijpsonline.com

Bredereck Reaction: Involves the reaction of α-haloketones with amides. tandfonline.com

Tandem Cycloisomerization/Functionalization: Modern methods often involve metal-catalyzed reactions, such as the cycloisomerization of N-propargylamides, to form the oxazole ring. mdpi.com

The synthesis of this compound itself can be challenging. One patented method involves the reaction of 2-amino-3-pyridone with phosgene, followed by chlorination. google.com However, this method has drawbacks, including the use of expensive starting materials and harsh reaction conditions. google.com More recent methods aim for more efficient and cost-effective syntheses. For example, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a Suzuki-Miyaura coupling reaction. ijpsonline.com

The exploration of new synthetic routes is ongoing, with a focus on developing more efficient, scalable, and environmentally friendly methods. These advancements will facilitate the synthesis of a wider range of this compound derivatives for biological evaluation.

Future Research Directions and Perspectives for 3-chloro-1,2-oxazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for 3-Chloro-1,2-oxazole

The chemical industry's shift towards environmentally benign processes has catalyzed research into green synthetic strategies for heterocyclic compounds. nih.gov For isoxazole derivatives, this has involved adopting eco-friendly solvents, energy-efficient techniques like microwave and ultrasonic irradiation, and avoiding toxic reagents and metal catalysts. researchgate.net Future research concerning this compound will likely concentrate on integrating these principles into its synthesis and derivatization.

Key areas of innovation will include:

Metal-Free Catalysis: A significant drawback of many current synthetic methods for isoxazoles is the reliance on metal catalysts such as copper or ruthenium, which are often costly, toxic, and generate hazardous waste. nih.gov The development of metal-free synthetic routes, which is already a focus for isoxazoles in general, represents a crucial future direction. nih.govrsc.org This could involve organocatalysis or metal-free 1,3-dipolar cycloaddition reactions. organic-chemistry.org

Use of Greener Solvents: The exploration of water as a solvent for isoxazole synthesis is a promising green alternative. nih.gov Future methodologies will likely aim to adapt reaction conditions for this compound synthesis to be compatible with water or other biodegradable solvent systems.

Energy-Efficient Syntheses: Microwave-assisted organic synthesis (MAOS) has been shown to enhance reaction rates, improve yields, and increase selectivity in the formation of isoxazole derivatives. nih.gov Applying MAOS to the synthesis of this compound could lead to more efficient and sustainable production pathways compared to traditional heating methods. nih.gov

One-Pot Reactions: Designing one-pot, multi-component reactions minimizes waste by reducing the number of intermediate purification steps. Future work could focus on developing cascade reactions that construct and functionalize the this compound ring in a single synthetic operation from simple starting materials. organic-chemistry.org

Discovery of Unprecedented Reactivity Modes of this compound

While the 1,2-oxazole ring is generally stable, its reactivity can be modulated by substituents. The presence of a chlorine atom at the 3-position makes this compound an interesting substrate for exploring novel chemical transformations that go beyond simple nucleophilic substitution.

Future research is expected to uncover new reactivity patterns, including:

Ring Expansion and Contraction Reactions: Isoxazoles have been shown to undergo ring expansion into 4H-1,3-oxazines when treated with rhodium carbenoids. nih.gov Conversely, related chloro-oxazine systems can contract to form functionalized oxazoles. rsc.org Investigating whether this compound can be a substrate for similar ring-restructuring reactions could open pathways to new and complex heterocyclic systems.

ANRORC-Type Rearrangements: The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a powerful tool for heterocycle interconversion. This reactivity has been observed in 3-chloro-1,2,4-oxadiazoles, where a nucleophile attacks the C(5) position, leading to ring opening and subsequent rearrangement. chim.it Exploring analogous reactions with this compound could reveal unprecedented pathways for its transformation into other valuable heterocyclic scaffolds.

Photochemical Isomerization: Photoisomerization represents another frontier, with studies showing that some oxazole and isoxazole derivatives can undergo photoinduced rearrangement reactions. acs.org The influence of the 3-chloro substituent on the photophysical behavior of the 1,2-oxazole ring is an unexplored area that could lead to novel light-driven synthetic applications.

Computationally-Guided Reactivity Discovery: Density Functional Theory (DFT) calculations have been used to predict the susceptibility of the 1,2-oxazole ring to opening based on electronic distortions caused by substituents. researchgate.net Applying these computational tools to this compound could help predict and identify conditions for novel, previously unobserved reactions.

Advanced Computational Design of Functional 1,2-Oxazole-Based Materials

The unique electronic properties of the 1,2-oxazole ring make it an attractive component for functional organic materials. Advanced computational methods are becoming indispensable tools for the in silico design and prediction of material properties before undertaking complex and costly synthesis.

Future research will leverage computational chemistry for the rational design of materials derived from this compound:

Organic Electronics: DFT and time-dependent DFT (TD-DFT) have been successfully used to design and evaluate 1,2-oxazole-containing molecules for applications in organic light-emitting diodes (OLEDs), particularly as deep-blue light emitters. rsc.orgrsc.orgresearchgate.net These computational approaches can predict key properties such as HOMO/LUMO energy levels and optical energy gaps. rsc.org Future efforts will involve designing novel cruciforms and semiconductors incorporating the this compound unit to tune electronic properties for next-generation displays and lighting. acs.org

Corrosion Inhibitors: Oxazole derivatives have shown significant potential as corrosion inhibitors for steel in acidic environments. koreascience.kr Computational studies, including DFT and molecular dynamics (MD) simulations, can elucidate the interaction between the inhibitor molecule and the metal surface, guiding the design of more effective inhibitors based on the this compound scaffold.

Predicting Reactivity and Stability: DFT calculations are used to understand the relative stability and reactivity of oxazole derivatives. mdpi.com These methods can predict parameters like chemical hardness and the electrophilicity index, providing insights that can guide the synthesis of new functional materials and predict their long-term stability. irjweb.com

| Computational Method | Application in 1,2-Oxazole Chemistry | Future Perspective for this compound |

| Density Functional Theory (DFT) | Prediction of electronic/optical properties, reactivity, and stability of oxazole derivatives. rsc.orgmdpi.comrjpbr.com | Design of novel OLED materials, semiconductors, and corrosion inhibitors with tailored properties. |

| Time-Dependent DFT (TD-DFT) | Evaluation of excited states and simulation of absorption/emission spectra for light-emitting materials. rsc.org | Screening of this compound derivatives for specific applications in optoelectronics. |

| Molecular Dynamics (MD) Simulations | Studying the stable interactions between oxazole-based ligands and biological or material interfaces. rjpbr.com | Simulating the binding of this compound-based inhibitors to metal surfaces or biological targets. |

Integration of this compound into Chemical Biology Tools and Probes

Chemical biology relies on custom-designed small molecules to probe and manipulate biological systems. The 1,2-oxazole ring is a privileged scaffold found in many bioactive compounds, making it an excellent starting point for developing new chemical tools. rsc.orgontosight.ai The this compound moiety offers a unique handle for synthesis and for tuning the electronic properties of such tools.

Prospective research in this area includes:

Photoaffinity Probes: Isoxazole-based structures have been successfully designed as diazide-containing photoaffinity probes to identify the binding partners of inhibitors for enzymes like histone deacetylases (HDACs). acs.org The this compound core could be incorporated into new probes, where the chloro-substituent can be used to fine-tune binding affinity and selectivity or as a site for attaching photoreactive groups or reporter tags.

Fluorescent Probes: Researchers have developed styrylisoxazole-based fluorescent probes for the detection of biologically relevant small molecules like hydrogen sulfide (H2S) in living cells. researchgate.netscispace.com The electron-withdrawing nature of the isoxazole ring is key to the function of these probes. scispace.com Future work could explore how the 3-chloro substituent influences the photophysical properties, potentially leading to probes with shifted emission wavelengths or enhanced sensitivity.

Activity-Based Probes: Multicomponent reactions have been used to rapidly synthesize libraries of isoxazole-containing probes to profile enzyme activity. frontiersin.org The this compound unit can be used as a key building block in similar modular approaches to create diverse libraries of probes for targeting various enzyme classes. The chlorine atom can serve as a reactive site or a point of diversification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Chloro-1,2-oxazole, and what critical parameters affect yield and purity?

- Methodological Answer : this compound derivatives are synthesized via halogenation of pre-oxazole scaffolds or cyclization of chloro-substituted precursors. Key parameters include temperature control (e.g., low-temperature cyclization to avoid side reactions) and the use of catalysts like palladium for cross-coupling reactions. For example, brominated oxazole analogs (e.g., 5-bromo-3-ethyl-1,2-oxazole) are synthesized using halogenated building blocks under inert atmospheres . Purification via column chromatography with polar/non-polar solvent mixtures is critical to isolate high-purity products .

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : The C-Cl stretch in this compound appears as a strong band near 550–650 cm⁻¹. The oxazole ring’s C=N and C-O stretches are observed at 1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively .

- NMR : In H NMR, the proton adjacent to the chloro group (C3) shows deshielding (δ ~8.0–8.5 ppm). C NMR reveals the chloro-substituted carbon (C3) at δ ~140–150 ppm, while the oxazole ring carbons (C2 and C5) appear at δ ~100–110 ppm .

Q. What are the stability profiles of this compound under varying storage conditions (temperature, light, solvents)?

- Methodological Answer : this compound is light-sensitive, requiring storage in amber vials at ≤4°C. Prolonged exposure to UV light induces ring-opening or polymerization, as observed in benzisoxazole analogs . Stability in solvents varies: polar aprotic solvents (e.g., DMSO) enhance decomposition at elevated temperatures, while non-polar solvents (e.g., hexane) improve shelf life .

Advanced Research Questions

Q. How does the photochemical behavior of this compound compare to benzannulated analogs (e.g., 3-Chloro-1,2-benzisoxazole)?

- Methodological Answer : UV irradiation of this compound in argon matrices induces C-Cl bond cleavage, forming reactive intermediates like oxazole radicals. In contrast, benzannulated analogs (e.g., 3-Chloro-1,2-benzisoxazole) undergo ring-opening to yield isocyanates or nitriles due to extended conjugation stabilizing transition states. Mechanistic studies using time-resolved IR spectroscopy and DFT calculations are essential to map these pathways .

Q. What computational approaches (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts the electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) of this compound. These models align with experimental X-ray crystallography data, showing chloro-group electron-withdrawing effects that enhance electrophilic substitution at C5 .

Q. How does the chloro group’s position influence regioselectivity in cross-coupling reactions of 1,2-oxazole derivatives?

- Methodological Answer : The C3-chloro substituent in this compound directs cross-coupling (e.g., Suzuki-Miyaura) to the C5 position due to steric and electronic effects. Computational studies reveal that the chloro group increases the C5 carbon’s electrophilicity by 15–20%, favoring palladium-mediated bond formation. Experimental validation via GC-MS or LC-MS/MS confirms product regiochemistry .

Retrosynthesis Analysis